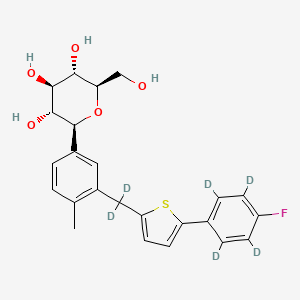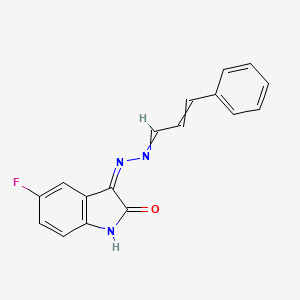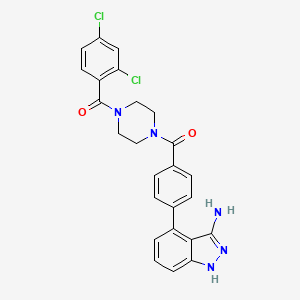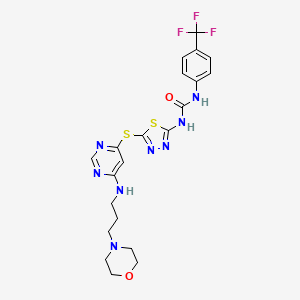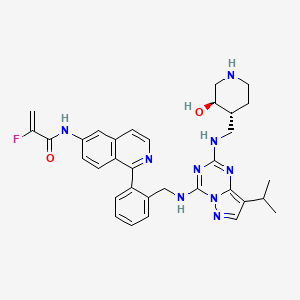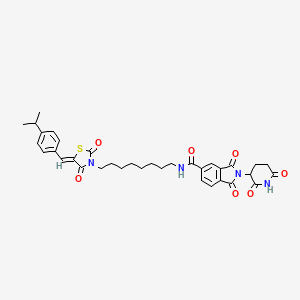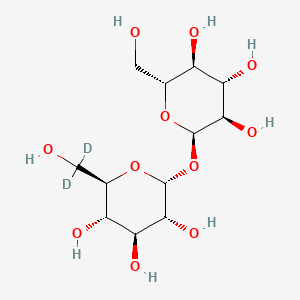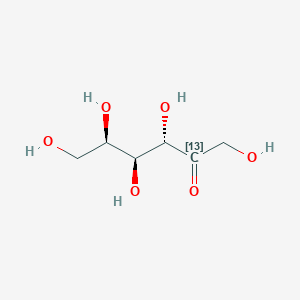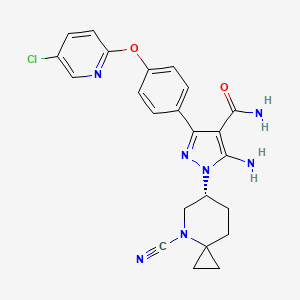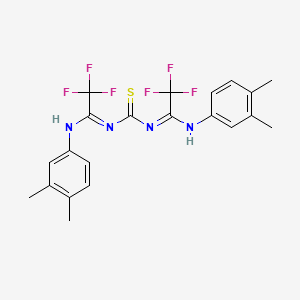
Cxcr4-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cxcr4-IN-2 is a small molecule inhibitor that targets the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G protein-coupled receptor that plays a crucial role in cell migration, hematopoiesis, and immune responses. The receptor is involved in various physiological and pathological processes, including cancer metastasis, HIV infection, and inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cxcr4-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization and quality control are essential to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cxcr4-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Cxcr4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of CXCR4 and its interactions with ligands.
Biology: Employed in cell migration assays to investigate the role of CXCR4 in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, HIV, and inflammatory disorders. .
Industry: Utilized in drug discovery and development programs to identify and optimize new CXCR4 inhibitors.
Mecanismo De Acción
Cxcr4-IN-2 exerts its effects by binding to the CXCR4 receptor and blocking its interaction with its natural ligand, C-X-C motif chemokine 12 (CXCL12). This inhibition disrupts downstream signaling pathways, such as the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways, which are involved in cell migration, proliferation, and survival. By targeting these pathways, this compound can inhibit tumor growth, metastasis, and other pathological processes .
Comparación Con Compuestos Similares
Similar Compounds
Plerixafor: A small-molecule CXCR4 antagonist used to mobilize hematopoietic stem cells for transplantation.
BPRCX807: A highly selective and potent CXCR4 antagonist with potential anticancer effects.
AMD3100: Another CXCR4 antagonist with applications in HIV treatment and cancer therapy
Uniqueness
Cxcr4-IN-2 is unique in its high selectivity and potency for CXCR4, making it a valuable tool for studying the receptor’s role in various diseases. Its ability to inhibit multiple signaling pathways involved in cancer progression and immune responses sets it apart from other CXCR4 antagonists .
Propiedades
Fórmula molecular |
C21H20F6N4S |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
(1E,3E)-1,3-bis[1-(3,4-dimethylanilino)-2,2,2-trifluoroethylidene]thiourea |
InChI |
InChI=1S/C21H20F6N4S/c1-11-5-7-15(9-13(11)3)28-17(20(22,23)24)30-19(32)31-18(21(25,26)27)29-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3,(H2,28,29,30,31,32) |
Clave InChI |
ZKICNXPGFBQTDO-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N/C(=N/C(=S)/N=C(/NC2=CC(=C(C=C2)C)C)\C(F)(F)F)/C(F)(F)F)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=NC(=S)N=C(C(F)(F)F)NC2=CC(=C(C=C2)C)C)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


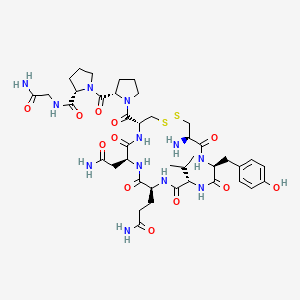
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
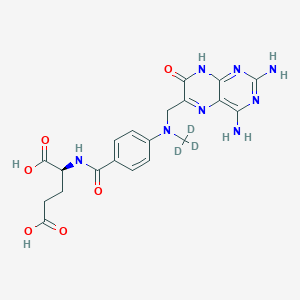
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)
